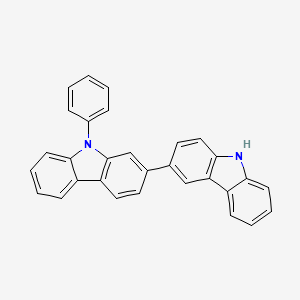

9-phenyl-9H,9'H-2,3'-bicarbazole

説明

“9-phenyl-9H,9’H-2,3’-bicarbazole” is a chemical compound with the molecular formula C30H20N2 . It has a molecular weight of 408.5 . This compound is used as an intermediate in the synthesis of electronic materials, such as OLED .

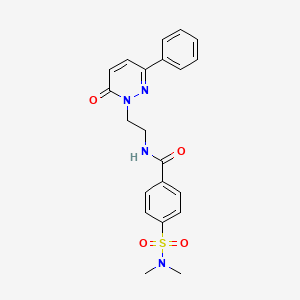

Molecular Structure Analysis

The InChI code for “9-phenyl-9H,9’H-2,3’-bicarbazole” is 1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)25-16-14-21(19-30(25)32)20-15-17-28-26(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H . This code provides a textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“9-phenyl-9H,9’H-2,3’-bicarbazole” is a solid at 20°C . It has a density of 1.2±0.1 g/cm³ . The boiling point is 685.6±37.0 °C at 760 mmHg . The compound has a molar refractivity of 130.0±0.5 cm³ . It has 2 H bond acceptors and 1 H bond donor .

科学的研究の応用

Organic Electroluminescent Elements

“9-Phenyl-9H,9’H-2,3’-bicarbazole” has significant applications in organic electroluminescent elements, particularly in phosphorescent organic EL devices . This is due to its excellent hole transport capabilities and suitability as a phosphorescence host material in OLEDs .

Synthesis of Electronic Materials

This compound is an intermediate in the synthesis of electronic materials, such as OLED . It plays a crucial role in the production of various OLED series, including Thiophene series, Fluorene series, Boronic Acid series, and others .

OLED Display Screens

It is used in the production of OLED display screens . Its unique structure and properties make it an ideal material for creating vibrant and efficient displays .

Source of Electrons for Exciplexes

“9-Phenyl-9H,9’H-2,3’-bicarbazole” can also serve as a source of electrons to create exciplexes . These exciplexes can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .

Organic Synthesis and Materials Science

The unique structure of “9-Phenyl-9H,9’H-2,3’-bicarbazole”, characterized by the presence of two carbazole rings linked together through a phenyl group, makes it a potentially valuable building block in organic synthesis and materials science .

Radiative Efficiency of Carbazole-Based Luminophores

The compound has been studied for its influence on the radiative efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores . The quantum yields and radiative decay constants in the film state were found to be enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .

作用機序

Target of Action

The primary target of 9-phenyl-9H,9’H-2,3’-bicarbazole is in the field of organic electroluminescent elements , particularly in phosphorescent organic light-emitting diodes (OLEDs) . It serves as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in OLED devices .

Mode of Action

9-Phenyl-9H,9’H-2,3’-bicarbazole interacts with its targets by exhibiting excellent hole transport capabilities and suitability as a phosphorescence host material in OLEDs . It is synthesized through a meticulous multi-step process with high yield and simplicity in post-processing, making it suitable for industrial production .

Biochemical Pathways

Its role in the synthesis of electronic materials, such as oleds, suggests that it may influence the electron transport pathways within these devices .

Pharmacokinetics

Its molecular weight is 408.5 , and it has a melting point of 241.0 to 245.0 °C .

Result of Action

The molecular and cellular effects of 9-phenyl-9H,9’H-2,3’-bicarbazole’s action are primarily observed in its application in OLEDs. It contributes to the high efficiency and reliability of these devices by serving as a novel host system . The solution-processed narrowband blue TADF-OLED employing the 9-phenyl-9H,9’H-2,3’-bicarbazole host exhibited a high external quantum efficiency greater than 13% .

Action Environment

The action, efficacy, and stability of 9-phenyl-9H,9’H-2,3’-bicarbazole can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature, preferably in a cool and dark place . Furthermore, its use in OLEDs suggests that it may be sensitive to factors such as light, heat, and electrical currents .

特性

IUPAC Name |

2-(9H-carbazol-3-yl)-9-phenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)25-16-14-21(19-30(25)32)20-15-17-28-26(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJRHORDMKIWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-phenyl-9H,9'H-2,3'-bicarbazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2421762.png)

![N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421769.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)

![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide](/img/structure/B2421776.png)

![2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2421779.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)

![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)

![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2421783.png)